![molecular formula C10H13NO B2758115 1-(Furan-2-yl)-2-azaspiro[3.3]heptane CAS No. 1865147-29-0](/img/structure/B2758115.png)

1-(Furan-2-yl)-2-azaspiro[3.3]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Furan-2-yl)-2-azaspiro[3.3]heptane, also known as Fura-2-AS, is a chemical compound that belongs to the spirocyclic family of compounds. This compound has been the focus of extensive research due to its unique properties and potential applications in various fields of science.3]heptane.

Aplicaciones Científicas De Investigación

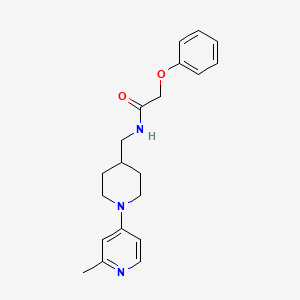

Synthesis and Chemical Applications

The synthesis of 1-azaspirocyclic compounds, including those with furan cores like "1-(Furan-2-yl)-2-azaspiro[3.3]heptane," has been a focal point in chemistry and drug discovery. A study by Yanagimoto et al. (2021) highlights a palladium-catalyzed dearomative azaspirocyclization method that efficiently introduces carbon substituents to create 1-azaspirocycles from furans, among other cores. This process facilitates the synthesis of spirocyclic compounds with potential applications in medicinal chemistry and drug design due to their unique structural features (Yanagimoto et al., 2021).

Medicinal Chemistry and Drug Design

In the realm of drug discovery, the structural modification of molecules like "1-(Furan-2-yl)-2-azaspiro[3.3]heptane" plays a crucial role. Radchenko et al. (2010) synthesized derivatives of 2-azaspiro[3.3]heptane-derived amino acids, showcasing their potential as sterically constrained amino acids for chemistry, biochemistry, and drug design applications. These compounds extend the family of constrained amino acids, offering new avenues for the development of pharmaceuticals (Radchenko et al., 2010).

Enhancing Drug Properties

Azaspiro[3.3]heptanes have been investigated for their ability to modify drug properties such as lipophilicity. Degorce et al. (2019) analyzed azaspiro[3.3]heptanes as replacements for common heterocycles in medicinal chemistry. Their findings suggest that introducing a spirocyclic center can significantly lower the lipophilicity of molecules, potentially enhancing their pharmacokinetic profiles without compromising their medicinal properties (Degorce et al., 2019).

Mecanismo De Acción

Target of Action

The primary targets of 1-(Furan-2-yl)-2-azaspiro[3Furan derivatives have been known to interact with various biological targets, contributing to their diverse pharmacological activities .

Mode of Action

The exact mode of action of 1-(Furan-2-yl)-2-azaspiro[3Furan derivatives have been reported to undergo various chemical reactions, such as suzuki–miyaura cross-coupling , which could potentially influence their interaction with biological targets.

Biochemical Pathways

The specific biochemical pathways affected by 1-(Furan-2-yl)-2-azaspiro[3Furan derivatives are known to be involved in various biochemical processes, including the synthesis of pharmaceutical medicines and natural products .

Result of Action

The molecular and cellular effects of 1-(Furan-2-yl)-2-azaspiro[3Furan derivatives have been reported to have various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Propiedades

IUPAC Name |

3-(furan-2-yl)-2-azaspiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-8(12-6-1)9-10(7-11-9)4-2-5-10/h1,3,6,9,11H,2,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVSXUVOBGFGEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CNC2C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-yl)-2-azaspiro[3.3]heptane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2758036.png)

![7-(4-(2-(4-methoxyphenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2758037.png)

![(1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2758039.png)

![6-(azepan-1-ylsulfonyl)-2-(3,4-dimethylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2758041.png)

![3-fluoro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2758043.png)

![5-methoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2758047.png)

![4-[(2-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine](/img/structure/B2758050.png)

![3-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B2758051.png)